REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[NH2:10][CH2:11][C:12](O)=O.[ClH:15]>>[ClH:15].[ClH:15].[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:9]=[C:12]1[CH2:11][NH2:10] |f:3.4.5|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux 90 hours
|
Duration
|
90 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo to 60 g
|
Type
|
FILTRATION
|
Details
|
Filter the solid
|
Type
|
WASH
|
Details
|
wash with cold 90% EtOH
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the blue solid in water (30 mL)
|
Type
|
ADDITION
|
Details
|
add EtOH (100 mL)
|
Type
|
ADDITION
|
Details
|
treat with decolorizing charcoal
|
Type
|
WASH
|
Details
|
Wash the solid with 2:1 EtOH-water
|
Type
|
CONCENTRATION
|
Details
|
concentrate filtrates in vacuo to 33 g
|
Type
|
TEMPERATURE
|
Details
|
Add water (15 mL) and warm
|
Type
|
ADDITION
|
Details
|
while adding EtOH (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
Allow to cool
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash with 90% EtOH
|
Type
|
CUSTOM
|
Details
|
to obtain the product as blue flakes
|
Type
|
CUSTOM
|
Details
|
Process the filtrate to obtain a second crop
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN1C(=NC2=C1C=CC=C2)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |